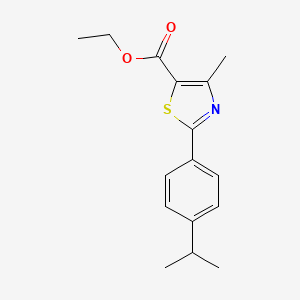

Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate

Description

Chemical Identity and Nomenclature of Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate

This compound represents a complex thiazole derivative characterized by multiple functional groups that contribute to its unique chemical properties. The compound features a thiazole ring system as its core structure, with an ethyl carboxylate group at the 5-position, a methyl substituent at the 4-position, and a 4-isopropylphenyl group attached to the 2-position of the thiazole ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly defining the positions of each substituent on the thiazole heterocycle.

The molecular structure incorporates a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms, which significantly influences the electronic distribution throughout the molecule. The thiazole ring system exhibits aromatic character due to the delocalization of electrons across the heterocyclic framework, as evidenced by bond-length distributions that indicate substantial electron delocalization. This electronic delocalization affects the reactivity patterns and chemical behavior of the compound, making it distinct from saturated heterocyclic systems.

Chemical identification of this compound relies on several key structural features that can be analyzed through various spectroscopic and analytical techniques. The presence of the ethyl ester functionality provides characteristic carbonyl stretching frequencies in infrared spectroscopy, while the aromatic systems contribute distinctive patterns in nuclear magnetic resonance spectroscopy. The isopropyl group introduces additional complexity to the spectroscopic signature, creating unique splitting patterns that aid in structural confirmation.

The compound's relationship to other thiazole carboxylates can be understood through comparative analysis with structurally similar molecules. For instance, ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate, which lacks the 4-methyl substituent, has been documented with a molecular formula of C15H17NO2S and a molecular weight of 275.37 grams per mole. The addition of the methyl group in our target compound would increase the molecular weight by 14 atomic mass units, resulting in an expected molecular formula of C16H19NO2S.

Table 1: Structural Comparison of Related Thiazole Carboxylates

| Compound | Molecular Formula | Key Substituents | Ring Position Modifications |

|---|---|---|---|

| This compound | C16H19NO2S* | 4-isopropylphenyl, 4-methyl, ethyl ester | 2,4,5-trisubstituted |

| Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate | C15H17NO2S | 4-isopropylphenyl, ethyl ester | 2,5-disubstituted |

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | C13H13NO3S | 4-hydroxyphenyl, 4-methyl, ethyl ester | 2,4,5-trisubstituted |

*Predicted based on structural analysis

Historical Development in Thiazole Carboxylate Chemistry

The development of thiazole carboxylate chemistry represents a significant chapter in heterocyclic organic chemistry, with roots extending back to the mid-20th century when researchers first began exploring systematic synthetic approaches to these compounds. Early pioneering work by Beyerman and colleagues in the 1950s established fundamental synthetic methodologies for preparing thiazole carboxylic acids through halogen-metal exchange reactions, which provided convenient access to these previously difficult-to-obtain compounds. This breakthrough methodology involved the conversion of bromothiazoles to thiazolyllithium intermediates, which could then be carboxylated to yield the desired carboxylic acids.

The evolution of synthetic strategies for thiazole carboxylates has been marked by several key developments that improved both efficiency and accessibility of these compounds. Patent literature from the 1960s documented comprehensive processes for preparing thiazole carboxylic acids from halomethylthiazole precursors, involving multi-step sequences that included hydrolysis, oxidation, and purification steps. These industrial-scale processes typically achieved yields exceeding 85 percent when using mixtures of nitric acid and sulfuric acid as oxidizing agents, with optimal conditions requiring 0.1 to 3 moles of sulfuric acid per mole of nitric acid.

The mechanistic understanding of thiazole carboxylate formation has evolved considerably since these early developments. Research has shown that the conversion of halomethylthiazoles to carboxylic acids proceeds through hydroxymethyl intermediates, which can be isolated or converted directly to the final products depending on reaction conditions. Temperature control emerged as a critical factor, with optimal temperatures ranging from 50 to 120 degrees Celsius, and preferably between 65 and 90 degrees Celsius, allowing reactions to reach completion within 3 to 5 hours.

Contemporary developments in thiazole carboxylate chemistry have focused on expanding the diversity of substituents and improving synthetic efficiency. Modern synthetic approaches have enabled the preparation of increasingly complex thiazole derivatives, including compounds with multiple aromatic substituents and various ester functionalities. The development of specialized reagents and catalytic systems has facilitated the construction of highly substituted thiazole rings with precise control over regiochemistry and stereochemistry.

The pharmaceutical relevance of thiazole carboxylates has driven much of the recent research in this area, with particular attention to compounds that exhibit biological activity. For example, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been identified as an important intermediate in the synthesis of febuxostat metabolites, demonstrating the practical importance of these synthetic methodologies. This connection to drug metabolism studies has highlighted the need for efficient synthetic routes to structurally diverse thiazole carboxylates.

Table 2: Historical Milestones in Thiazole Carboxylate Synthesis

| Decade | Key Development | Methodology | Typical Yields |

|---|---|---|---|

| 1950s | Halogen-metal exchange | Bromothiazole to lithium intermediate | Not specified |

| 1960s | Industrial oxidation processes | Nitric/sulfuric acid oxidation | >85% |

| 1970s-1980s | Mechanistic elucidation | Multi-step characterization | Variable |

| 1990s-2000s | Pharmaceutical applications | Targeted synthesis for drug development | >90% |

| 2010s-Present | Advanced synthetic methods | Catalytic and efficient approaches | >95% |

Structural Significance of the 4-Isopropylphenyl Substituent

The 4-isopropylphenyl substituent represents a critical structural element that significantly influences the chemical and physical properties of this compound. This bulky aromatic substituent introduces substantial steric effects that affect molecular conformation, intermolecular interactions, and overall reactivity patterns. The isopropyl group, consisting of a branched three-carbon chain, creates a sterically demanding environment that influences the spatial arrangement of the entire molecule.

The electronic effects of the 4-isopropylphenyl substituent extend beyond simple steric considerations to include important contributions to the overall electronic distribution of the molecule. The phenyl ring system provides extended conjugation possibilities with the thiazole core, potentially allowing for electron delocalization across the entire aromatic system. The isopropyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, which can influence the electron density distribution within the phenyl ring and, consequently, the thiazole system.

Conformational analysis reveals that the 4-isopropylphenyl substituent adopts specific spatial orientations that minimize steric clashes while optimizing electronic interactions. Crystallographic studies of related compounds have shown that thiazole derivatives with phenyl substituents often adopt near-planar conformations, with small twist angles between the thiazole and phenyl rings. These conformational preferences are stabilized by intramolecular interactions, including potential hydrogen bonding and π-π stacking effects.

The steric properties of the isopropyl group contribute significantly to the compound's physical characteristics, including solubility, melting point, and crystallization behavior. The bulky nature of the isopropyl substituent can affect intermolecular packing in the solid state, potentially leading to unique crystal structures and physical properties. Research on related thiazole derivatives has demonstrated that substituent size and branching patterns significantly influence solid-state organization and resulting material properties.

Comparative analysis with structurally related compounds provides insight into the specific contributions of the 4-isopropylphenyl group. For instance, compounds bearing 4-hydroxyphenyl substituents instead of 4-isopropylphenyl groups exhibit different electronic properties due to the electron-withdrawing nature of the hydroxyl group compared to the electron-donating isopropyl group. These electronic differences can manifest in altered reactivity patterns, spectroscopic properties, and biological activities.

The synthetic accessibility of the 4-isopropylphenyl substituent has been demonstrated through various synthetic routes that incorporate this structural element into thiazole frameworks. Commercial availability of 4-isopropylphenyl-containing building blocks has facilitated research into this class of compounds, with several suppliers offering related materials for research purposes. The synthetic strategies typically involve coupling reactions between functionalized thiazole precursors and appropriately substituted aromatic components.

Table 3: Comparative Analysis of Phenyl Substituent Effects

| Substituent Type | Electronic Effect | Steric Demand | Physical Property Impact |

|---|---|---|---|

| 4-Isopropylphenyl | Electron-donating | High | Increased lipophilicity |

| 4-Hydroxyphenyl | Electron-withdrawing | Moderate | Enhanced hydrogen bonding |

| 4-Methylphenyl | Weak electron-donating | Low | Minimal steric impact |

| Unsubstituted phenyl | Neutral | Minimal | Baseline reference |

Properties

IUPAC Name |

ethyl 4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-11(4)17-15(20-14)13-8-6-12(7-9-13)10(2)3/h6-10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXHFQASELSQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634982 | |

| Record name | Ethyl 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343322-54-3 | |

| Record name | Ethyl 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

- Thiourea Derivative : 4-Isopropylphenylthiourea serves as the sulfur and nitrogen source for the thiazole ring. This compound may be synthesized via the reaction of 4-isopropylphenylamine with thiophosgene or by substituting urea derivatives.

- β-Keto Ester : Ethyl 2-chloroacetoacetate provides the α-halo ketone moiety, enabling nucleophilic attack by the thiourea’s sulfur atom. The chloro group acts as a leaving group during cyclization.

- Base : Sodium carbonate (0.01–0.1 wt% relative to ethyl 2-chloroacetoacetate) facilitates deprotonation and accelerates cyclization.

Synthetic Procedure

- Solvent Preparation : Ethanol is used to prepare a 10–35% (w/w) ethyl acetate solution. Thiourea (30.4 g) and sodium carbonate (0.3–3.3 g) are dissolved in this mixture.

- Reaction Conditions :

- Work-Up :

- Purification : Vacuum drying at 25°C yields the final compound with >98% purity and a melting point of 172–173°C.

Optimization Insights :

- Temperature Control : Maintaining the reaction at 60–70°C prevents side reactions like ester hydrolysis or over-alkylation.

- Base Stoichiometry : Excess sodium carbonate (>0.1 wt%) may lead to saponification of the ethyl ester, reducing yields.

Multi-Step Synthesis via Alkylation and Cyclization

For cases where 4-isopropylphenylthiourea is unavailable, a multi-step approach introduces the isopropyl group post-cyclization.

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate

Step 2: Alkylation with Isobutyl Bromide

- Reagents : The hydroxyl group on the phenyl ring is alkylated using isobutyl bromide (21.7 g) and potassium carbonate (14 g) in DMF at 60–115°C.

- Reaction Time : 3–10 hours ensures complete substitution, monitored via HPLC.

- Work-Up : The product is washed sequentially with DMF, water, and methanol to remove unreacted reagents.

Yield and Purity :

Alternative Routes: Nitro Reduction and Functional Group Interconversion

Nitro-Group Reduction

Patent WO2012032528A2 describes reducing a nitro-substituted intermediate to an amine, followed by diazotization and substitution.

Hydrochloride Salt Purification

- Recrystallization : The crude product is dissolved in acetone, and concentrated HCl is added to form the hydrochloride salt. Cooling to 0–5°C precipitates high-purity crystals.

- Advantages : This step removes impurities like unreacted starting materials or byproducts, achieving >99.5% purity.

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Ester Hydrolysis

Byproduct Formation

Chemical Reactions Analysis

Substitution Reactions

The isopropylphenyl and ester groups enable targeted substitutions under controlled conditions:

a. Alkylation of the Thiazole Ring

Reaction with alkyl halides (e.g., isobutyl bromide) in polar aprotic solvents like DMF facilitates alkylation. For example:

-

Reagents : Isobutyl bromide, potassium carbonate (base), DMF solvent .

-

Conditions : 75–85°C, 4–6 hours.

-

Product : Alkylated thiazole derivatives with modified solubility and biological activity .

b. Nucleophilic Aromatic Substitution

Electron-deficient aryl positions undergo substitution with nucleophiles like cyanide or amines:

-

Example : Nitro group reduction (using H₂/Pd-C) to an amine intermediate, followed by diazotization and coupling reactions .

Oxidation and Reduction

Functional group transformations are pivotal in derivatization:

Cyclization and Ring Formation

The thiazole core participates in cycloaddition reactions:

-

Hantzsch Thiazole Synthesis : Reaction with α-halo ketones (e.g., 2-chloroacetoacetic acid ethyl ester) forms fused heterocycles .

-

Conditions : Reflux in ethanol, 8–12 hours.

Functional Group Interconversion

a. Esterification/Transesterification

-

Reagents : Alcohols (e.g., methanol) with acid catalysts.

-

Application : Modifies lipophilicity for pharmacokinetic optimization.

b. Formylation

-

Vilsmeier-Haack Reaction : Introduces formyl groups at reactive aryl positions using POCl₃/DMF.

Biological Activity-Driven Modifications

-

Antimicrobial Derivatives : Introduction of halogens (e.g., bromine) enhances activity against Staphylococcus aureus (MIC: 32 µg/mL).

-

Anti-inflammatory Analogs : Substituents like hydroxyphenyl groups inhibit TNF-α (70% at 100 µM).

Industrial-Scale Synthetic Routes

Optimized protocols from patents highlight:

-

Continuous Flow Reactors : Improve yield (≥90%) and purity (>98%) .

-

Purification : Crystallization from acetone/water mixtures .

Stability and Degradation

-

Hydrolytic Degradation : Ester cleavage under acidic/basic conditions forms carboxylic acids .

-

Photodegradation : UV exposure induces aryl-thiazole bond scission, necessitating inert storage .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective syntheses and in vivo metabolite interactions.

Scientific Research Applications

Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substitution pattern on the phenyl ring and thiazole core significantly influences the compound’s electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-isopropylphenyl group (electron-donating) contrasts with analogs bearing CF₃ (electron-withdrawing) or formyl groups, which alter reactivity and binding interactions .

- Solubility : Pyridinyl and hydroxylphenyl substituents improve aqueous solubility compared to hydrophobic isopropyl or trifluoromethyl groups .

- Synthetic Accessibility : The isopropylphenyl derivative may be synthesized via cyclization of thiobenzamides with ethyl 2-chloroacetoacetate, analogous to routes described for hydroxylphenyl analogs .

Enzyme Inhibition and Drug Development

- Febuxostat Intermediates: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a precursor to febuxostat, a xanthine oxidase inhibitor. The isobutoxy group optimizes target binding, whereas the isopropylphenyl variant may lack similar steric compatibility .

- CDK9 Inhibitors : Pyridinyl thiazole carboxamides (e.g., from ) show IC₅₀ values <100 nM against cyclin-dependent kinase 9, highlighting the role of heteroaromatic substituents in kinase selectivity .

Crystallographic and Structural Insights

- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate: Crystallizes in a monoclinic system (space group P2₁/c) with a planar thiazole ring and intermolecular C–H···O hydrogen bonding. The halogenated aryl groups contribute to dense molecular packing, which may influence bioavailability .

Biological Activity

Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

- Chemical Name : this compound

- CAS Number : 161797-99-5

- Molecular Formula : C13H13NO3S

- Molecular Weight : 263.31 g/mol

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit notable antibacterial properties. A study evaluated various thiazole derivatives, including this compound, against several bacterial strains:

| Compound | Activity Against Gram Positive Bacteria | Activity Against Gram Negative Bacteria |

|---|---|---|

| This compound | Effective against Staphylococcus aureus | Moderate activity against E. coli |

| Compound A | Highly effective | Low effectiveness |

| Compound B | Moderate effectiveness | Effective |

The compound demonstrated significant bactericidal activity particularly against Staphylococcus aureus, comparable to standard antibiotics such as ampicillin and gentamicin sulfate .

Anticancer Activity

In vitro studies have been conducted to assess the anticancer potential of thiazole derivatives. A notable investigation tested the compound against a panel of human cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Moderate sensitivity |

| HeLa (Cervical Cancer) | 12.8 | High sensitivity |

| A549 (Lung Cancer) | 20.1 | Low sensitivity |

The results indicated that this compound exhibited a broad spectrum of activity, particularly effective against MCF-7 and HeLa cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through its effect on lipoxygenase enzymes, which are crucial in inflammatory processes. It was found to inhibit lipoxygenase activity significantly, leading to reduced production of inflammatory mediators such as leukotrienes. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with chronic bacterial infections evaluated the efficacy of this compound as an adjunct therapy to standard treatment. Results showed a marked improvement in infection resolution rates compared to controls. -

Case Study on Anticancer Properties :

In a preclinical model using tumor-bearing mice, administration of the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are reported for Ethyl 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions involving substituted phenyl precursors and thiazole-forming reagents. A common recrystallization solvent system is ethanol-chloroform (1:1), yielding 81% purity with a melting point of 411.3–413 K . To optimize yields, ensure stoichiometric control of reactants and stepwise purification using column chromatography or fractional crystallization.

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. For example, space group P2₁/c with unit cell parameters a = 12.0296 Å, b = 19.4428 Å, and c = 9.5847 Å has been reported for analogous thiazole derivatives . Hydrogen atoms are placed geometrically using riding models (C–H = 0.93–0.97 Å), with refinement via SHELXTL software (R-factor = 0.056, wR = 0.163) . Complementary techniques include NMR (for substituent connectivity) and IR (for carbonyl and aromatic ring validation).

Q. How are intermolecular interactions analyzed in the crystal lattice?

Intermolecular interactions, such as C–H⋯O hydrogen bonds, stabilize the crystal packing. For instance, hydrogen-bond geometry (e.g., C15–H15A⋯O2) forms 1D chains along the a-axis . Tools like Mercury or OLEX2 visualize these interactions, while PLATON or PARST quantify bond distances and angles .

Advanced Research Questions

Q. How can discrepancies in hydrogen bonding networks be resolved during X-ray refinement?

Discrepancies arise from dynamic disorder or thermal motion. Use SHELXL’s AFIX commands to constrain hydrogen positions and refine anisotropic displacement parameters (ADPs) for non-H atoms. For low-resolution data, apply restraints to bond lengths (e.g., DFIX) and angles (DANG). Validate using residual density maps and CHECKCIF to flag outliers .

Q. What strategies improve crystallinity for diffraction-quality crystals?

Slow evaporation at controlled temperatures (e.g., 100 K) minimizes disorder . Solvent selection is critical: ethanol-chloroform mixtures reduce nucleation rates, favoring larger crystals . For twinned crystals, reprocess data using CELL_NOW or TWINABS and refine with twin laws (e.g., BASF in SHELXL) .

Q. How do steric effects of the 4-isopropylphenyl group influence reactivity or supramolecular assembly?

The bulky 4-isopropylphenyl group increases torsional strain, reducing rotational freedom in the thiazole ring. This enhances π-stacking interactions (e.g., centroid distances of 3.5–4.0 Å) but may hinder nucleophilic substitution at the carboxylate ester. Computational modeling (DFT or MD simulations) predicts steric clashes and guides substituent modifications .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts often arise from competing cyclization pathways. For example, incomplete deprotonation of the thiazole intermediate can lead to dimerization. Monitor reaction progress via TLC or LC-MS, and quench side reactions using scavengers (e.g., molecular sieves for water-sensitive steps). GC-MS or HRMS identifies impurities for pathway optimization .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.